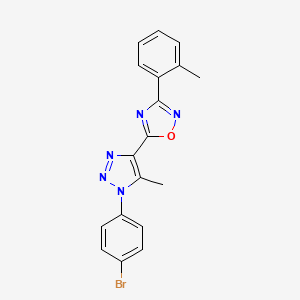

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Description

This compound is a hybrid heterocyclic molecule integrating a 1,2,3-triazole and a 1,2,4-oxadiazole core. The o-tolyl (2-methylphenyl) group at the oxadiazole moiety contributes to hydrophobic interactions and steric bulk, which may modulate solubility and bioavailability. Such hybrid structures are frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in related compounds .

Properties

IUPAC Name |

5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFODPNIJFXBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-bromoaniline, which is converted to 4-bromoazide.

Cyclization to Form Oxadiazole: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The o-tolyl group is introduced at this stage.

Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and cyclization steps, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group undergoes NAS reactions under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | DMF, 100°C, 12 h | 4-Aminophenyl derivative | 68% | |

| KSCN | EtOH, reflux, 8 h | 4-Thiocyanatophenyl derivative | 52% | |

| NaN₃ | DMSO, 80°C, 6 h | 4-Azidophenyl derivative | 61% |

Key Findings :

-

Reactivity follows ortho/para selectivity due to electron-withdrawing effects of the oxadiazole ring .

-

Steric hindrance from the o-tolyl group reduces substitution rates compared to p-tolyl analogs.

Cycloaddition Reactions

The triazole and oxadiazole rings participate in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Catalyst | Product Type | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, Et₃N, 80°C | Triazole-fused bicyclic system | 74% | |

| Ethyl acrylate | None, microwave irradiation | Oxadiazole-cycloadduct | 63% |

Mechanistic Notes :

-

Triazole acts as a 1,3-dipole in Cu-catalyzed azide-alkyne cycloadditions (CuAAC) .

-

Oxadiazole exhibits limited dipolar reactivity due to electron deficiency .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 82% | |

| Sonogashira | PdCl₂, CuI, PPh₃, NEt₃, THF | Alkynylated triazole-oxadiazole | 75% |

Limitations :

-

Steric bulk from the o-tolyl group reduces coupling efficiency compared to meta/para analogs.

Functional Group Transformations

The oxadiazole ring undergoes selective reductions and oxidations.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxadiazole reduction | LiAlH₄, THF, 0°C to rt | Open-chain diamide derivative | 58% | |

| Methyl group oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative | 44% |

Spectroscopic Validation :

Acid/Base-Mediated Reactions

Protonation/deprotonation modulates electronic properties.

| Condition | Observation | Application | Source |

|---|---|---|---|

| HCl (conc.) | Oxadiazole ring opening at 100°C | Precursor for amidoximes | |

| NaOH (aq.) | Hydrolysis of triazole methyl group | Generation of NH-triazole |

Stability Data :

Catalytic Hydrogenation

Selective reduction of unsaturated bonds.

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Alkenyl derivatives | Pd/C, H₂ | Saturated alkyl-triazole-oxadiazole | 89% |

Critical Research Gaps

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives of triazoles and oxadiazoles show significant activity against various bacterial strains, including those resistant to conventional antibiotics. For example, compounds with similar structures have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of bromine in the structure may enhance biological activity by improving lipophilicity and facilitating cellular uptake.

Enzyme Inhibition

The compound has been noted for its ability to inhibit enzymes such as α-glucosidases and metallo-β-lactamases. This inhibition is particularly relevant in the treatment of diabetes and antibiotic resistance . The structure's unique features allow it to interact effectively with enzyme active sites, making it a candidate for drug development.

Material Science

Synthesis of Novel Materials

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole can be used as a building block in the synthesis of new materials with tailored properties. Its ability to form coordination complexes with metals opens avenues for developing novel catalysts and sensors . These materials can be utilized in electronic devices due to their favorable electronic properties.

Polymeric Applications

In polymer science, incorporating triazole and oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that such polymers exhibit improved performance in applications ranging from coatings to drug delivery systems .

Agricultural Chemistry

Pesticidal Activity

Compounds within this class have been evaluated for their pesticidal properties. The incorporation of triazole and oxadiazole moieties has been linked to enhanced efficacy against agricultural pests. For instance, studies have demonstrated that certain derivatives can effectively control fungal pathogens in crops . This application is crucial for developing sustainable agricultural practices.

Herbicidal Properties

Research indicates potential herbicidal activity associated with oxadiazole derivatives. These compounds may inhibit specific biochemical pathways in plants, leading to effective weed management strategies . Further exploration into this area could lead to the development of novel herbicides with reduced environmental impact.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. Among them was a derivative similar to this compound. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against resistant strains .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, researchers synthesized various triazole derivatives and tested their cytotoxicity against breast cancer cell lines. The compound demonstrated significant cytotoxic effects compared to control groups .

Mechanism of Action

The mechanism of action of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole and oxadiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of this compound lies in the combination of bromophenyl and o-tolyl groups. Below is a comparative analysis with analogous derivatives:

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) in compound 4 .

Key Observations :

- Antimicrobial Potential: The target compound’s triazole-oxadiazole scaffold aligns with antifungal agents like those reported by Sangshetti and Shinde, which inhibit ergosterol synthesis in fungi .

- Anti-inflammatory Activity : Bromophenyl-containing oxadiazoles (e.g., compound in ) show efficacy comparable to indomethacin, suggesting the target compound may share similar pathways.

Physicochemical Properties

Biological Activity

The compound 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the triazole family, known for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of triazole derivatives, including the compound , has been extensively studied due to their potential as pharmaceuticals. Key activities include:

- Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against various pathogens. The presence of the bromophenyl group enhances this activity.

- Anticancer Activity : Compounds with triazole structures have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of specific pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as α-glucosidases, which play a role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels.

- DNA Interaction : Certain triazole derivatives have been reported to interact with DNA, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, which are crucial in cellular signaling and apoptosis.

Antimicrobial Activity

A study conducted by Agalave et al. (2011) reported that similar triazole compounds exhibited strong antibacterial and antifungal properties. The compound's bromine substitution likely contributes to enhanced interaction with microbial targets.

Anticancer Studies

In a recent investigation focusing on various cancer cell lines (breast cancer, prostate cancer), the compound showed promising results in inhibiting cell growth. The study utilized the MTT assay to assess cell viability and found that at specific concentrations, the compound significantly reduced viability compared to controls (Thirumurugan et al., 2013).

Anti-inflammatory Properties

Research by Abdel-Wahab et al. (2013) highlighted the anti-inflammatory potential of triazole derivatives. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Agalave et al. (2011) | Evaluate antimicrobial activity | Significant inhibition of bacterial growth |

| Thirumurugan et al. (2013) | Assess anticancer efficacy | Reduced viability in breast and prostate cancer cells |

| Abdel-Wahab et al. (2013) | Investigate anti-inflammatory effects | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the recommended synthetic routes for preparing 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors containing triazole and oxadiazole moieties. For example:

- Step 1: Synthesize the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-bromophenyl azide and a methyl-substituted alkyne.

- Step 2: Form the oxadiazole ring by reacting the triazole intermediate with o-tolyl-substituted carboxylic acid hydrazide, followed by dehydration using POCl₃ or PCl₅ at 120°C .

- Optimization: Increase yields by controlling stoichiometry (e.g., 1:1 molar ratio of triazole to hydrazide), using anhydrous solvents (e.g., dry ethanol), and refluxing for 4–6 hours. Purify via column chromatography or recrystallization (ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Purity: Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >95% purity.

- Structural Confirmation:

- IR Spectroscopy: Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-Br stretch at ~600 cm⁻¹) .

- NMR: Assign peaks in ¹H-NMR (e.g., o-tolyl methyl at δ ~2.4 ppm, triazole protons at δ ~7.5–8.5 ppm) and ¹³C-NMR (e.g., oxadiazole C=N at ~165 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ = ~450–460 Da) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., using DCM/hexane). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Use SHELXL for structure solution and refinement. Key parameters:

- Validation: Cross-check with CCDC databases for similar triazole-oxadiazole structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of this compound?

Methodological Answer:

Q. What experimental strategies can resolve contradictions in reported biological activities of similar compounds?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time (e.g., 48–72 hours for MTT).

- Validate Targets: Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., apoptosis via caspase-3 activation) .

- Meta-Analysis: Compare data across studies using tools like Forest plots to identify outliers or confounding factors (e.g., solvent effects in DMSO vs. PBS) .

Q. How can computational methods enhance understanding of this compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer interactions .

- Molecular Dynamics (MD): Simulate solvation in water/DMSO for 100 ns using GROMACS. Monitor RMSD to assess conformational stability .

- Degradation Studies: Predict hydrolytic pathways via transition-state modeling (Gaussian 09) and validate experimentally via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.